N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
CAS No.: 941969-86-4
Cat. No.: VC6319295
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941969-86-4 |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 415.89 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S/c1-24-16(14-3-5-15(21)6-4-14)10-23-20(24)28-11-19(25)22-9-13-2-7-17-18(8-13)27-12-26-17/h2-8,10H,9,11-12H2,1H3,(H,22,25) |
| Standard InChI Key | LRMQAGIVTHLDRG-UHFFFAOYSA-N |
| SMILES | CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₀H₁₈ClN₃O₃S, with a molecular weight of 415.89 g/mol. Its IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide, reflects its hybrid structure combining a benzodioxole moiety, a chlorophenyl-substituted imidazole ring, and a thioacetamide linker.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 941969-86-4 |
| Molecular Formula | C₂₀H₁₈ClN₃O₃S |
| Molecular Weight | 415.89 g/mol |
| SMILES | CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl |
| InChI Key | LRMQAGIVTHLDRG-UHFFFAOYSA-N |
| Solubility | Not available |
The benzodioxole group (1,3-benzodioxol-5-ylmethyl) contributes to lipophilicity, while the 4-chlorophenyl-imidazole moiety may enhance binding to biological targets. The thioether linkage (SCC(=O)) likely influences metabolic stability and electronic properties.
Synthesis and Preparation
General Synthesis Strategy
The synthesis involves multi-step reactions, typically beginning with the formation of the imidazole core followed by functionalization with chlorophenyl and benzodioxole groups.
Stepwise Reaction Overview
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Imidazole Ring Formation:
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Condensation of 4-chlorobenzaldehyde with methylamine and glyoxal under acidic conditions yields 5-(4-chlorophenyl)-1-methyl-1H-imidazole.
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Thioacetamide Linker Introduction:
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Sulfurization of the imidazole at the 2-position using thiourea or Lawesson’s reagent.
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Reaction with chloroacetyl chloride to form 2-(chloroacetylthio)-5-(4-chlorophenyl)-1-methyl-1H-imidazole.
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Benzodioxole Coupling:
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Amidation with 1,3-benzodioxol-5-ylmethanamine via nucleophilic acyl substitution.
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Optimization Challenges
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Regioselectivity: Ensuring substitution at the imidazole 2-position requires careful control of reaction conditions.
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Purification: The compound’s low solubility complicates isolation, often necessitating chromatographic techniques.
| Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Membrane disruption; enzyme inhibition |
| Anti-inflammatory | COX-2/LOX inhibition |
| Anticancer | Apoptosis induction via Bcl-2 suppression |
| Enzyme Inhibition | Interaction with kinase ATP-binding pockets |
Neuropharmacological Effects
Benzodioxole-containing compounds often exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neurodegenerative disease research.
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric Replacement: Substituting the chlorophenyl group with fluorinated analogs to enhance metabolic stability.
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Prodrug Strategies: Esterification of the acetamide group to improve oral bioavailability.
Target Identification
Potential targets include:
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Kinases: EGFR, VEGFR due to imidazole-thioether interactions.
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GPCRs: Serotonin receptors (5-HT₂ₐ/₂c) via benzodioxole binding.
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